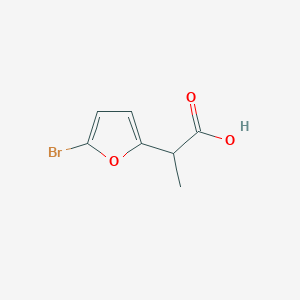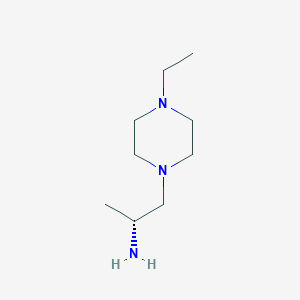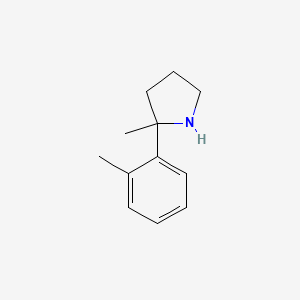
2-Methyl-2-(o-tolyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(o-tolyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a methyl group and an ortho-tolyl group. Pyrrolidine derivatives are significant in organic, medicinal, and pharmaceutical chemistry due to their presence in biologically active molecules and drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(o-tolyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones, which proceeds smoothly under mild conditions and provides high yields .
Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve large-scale cyclization reactions, utilizing readily available starting materials and efficient catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired product and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-(o-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones through oxidative processes.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(o-tolyl)pyrrolidine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-ones: These compounds share the pyrrolidine core and exhibit similar chemical reactivity and biological activities.
Pyrrolidine-2,5-diones: Another class of pyrrolidine derivatives with distinct structural features and applications.
Prolinol: A pyrrolidine derivative used in various synthetic and medicinal chemistry applications.
Uniqueness: 2-Methyl-2-(o-tolyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-tolyl group enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12(2)8-5-9-13-12/h3-4,6-7,13H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
UNGAYJKKNNKHJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(CCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



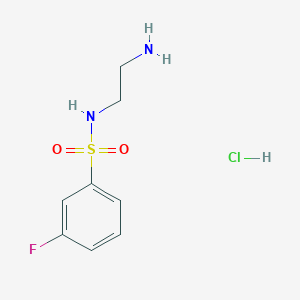
![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
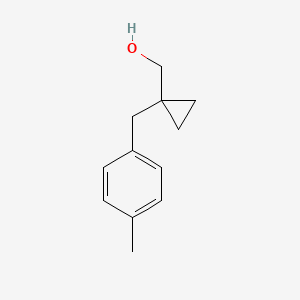
![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

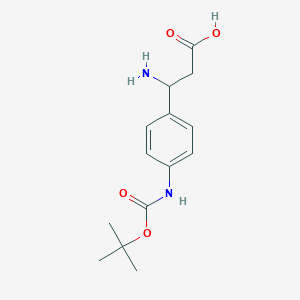

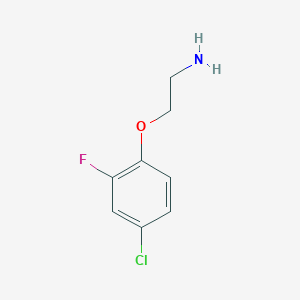


![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
